1-(Trifluoroacetyl)imidazole
Overview
Description
1-(Trifluoroacetyl)imidazole is a chemical compound with the molecular formula C5H3F3N2O. It is known for its role as a derivatizing reagent, particularly in the trifluoroacetylation of amines and other functional groups. This compound is utilized in various analytical and synthetic applications due to its unique chemical properties .
Scientific Research Applications
1-(Trifluoroacetyl)imidazole has several scientific research applications:
Analytical Chemistry: It is used as a derivatization reagent in GC-MS for the detection of various analytes, including mustard gas degradation products and ethanolamine phospholipid-alkenal Michael adducts
Biochemistry: It is employed in the determination of quinolinic acid, a kynurenine metabolite, by GC-MS.
Synthetic Chemistry: It is used for the trifluoroacetylation of amines and other functional groups, facilitating the synthesis of complex organic molecules
Mechanism of Action
Target of Action
1-(Trifluoroacetyl)imidazole is primarily used as a reagent for the specific trifluoroacetylation of an aminomethyl side chain of certain nucleosides . The primary targets of this compound are therefore the aminomethyl side chains present in these nucleosides.
Mode of Action
The compound interacts with its targets through a process known as trifluoroacetylation. This is a type of acylation, a reaction that introduces an acyl group into a molecule. In this case, the acyl group is a trifluoroacetyl group, which is introduced to the aminomethyl side chain of the nucleoside .
Result of Action
The trifluoroacetylation of aminomethyl side chains by this compound can result in the modification of the nucleoside’s properties. This could potentially affect the nucleoside’s interactions with other molecules and its role in biological processes .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(Trifluoroacetyl)imidazole is known to interact with various biomolecules, particularly amines . It has been employed as a derivatization reagent for the detection of mustard gas degradation products, thiodiglycol and thiodiglycol sulfoxide, using gas chromatography-tandem mass spectrometry . The nature of these interactions involves the trifluoroacetylation of amines .
Molecular Mechanism
The molecular mechanism of this compound primarily involves the trifluoroacetylation of amines . This process can alter the properties of the target molecules, potentially influencing their activity and interactions with other biomolecules.
Preparation Methods
1-(Trifluoroacetyl)imidazole can be synthesized through the reaction of imidazole with trifluoroacetic anhydride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Imidazole+Trifluoroacetic anhydride→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(Trifluoroacetyl)imidazole undergoes various chemical reactions, including:
Trifluoroacetylation: It is an effective reagent for the trifluoroacetylation of amines, where it introduces a trifluoroacetyl group to the amine.
Derivatization: It is used as a derivatizing agent for the detection of mustard gas degradation products and other analytes in gas chromatography-mass spectrometry (GC-MS) analyses
Common reagents and conditions used in these reactions include trifluoroacetic anhydride, imidazole, and controlled temperature and pressure conditions. The major products formed from these reactions are trifluoroacetylated derivatives of the starting materials .
Comparison with Similar Compounds
1-(Trifluoroacetyl)imidazole can be compared with other trifluoroacetylating agents such as trifluoroacetic anhydride and trifluoroacetyl chloride. While all these compounds introduce a trifluoroacetyl group, this compound is unique in its ability to selectively trifluoroacetylate certain nucleosides and other specific substrates .
Similar compounds include:
- Trifluoroacetic anhydride
- Trifluoroacetyl chloride
- 1-(Trimethylsilyl)imidazole
- 1-Methylimidazole
This compound stands out due to its specific applications in analytical and synthetic chemistry, making it a valuable reagent in various scientific fields.
Properties
IUPAC Name |
2,2,2-trifluoro-1-imidazol-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)4(11)10-2-1-9-3-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINBGNJPYWNUQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165669 | |
Record name | 1-(Trifluoroacetyl)imidazole | |
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Molecular Weight |
164.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid. | |
Record name | 1-(Trifluoroacetyl)-1H-imidazole | |
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CAS No. |
1546-79-8 | |
Record name | 1-(Trifluoroacetyl)imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1546-79-8 | |
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Record name | 1-(Trifluoroacetyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001546798 | |
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Record name | 1546-79-8 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151965 | |
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Record name | 1-(Trifluoroacetyl)imidazole | |
Source | EPA DSSTox | |
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Record name | 1-(trifluoroacetyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.802 | |
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Record name | 1-(TRIFLUOROACETYL)IMIDAZOLE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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